molecular formula C13H13NS B1297490 4-[(4-Methylphenyl)sulfanyl]aniline CAS No. 22865-52-7

4-[(4-Methylphenyl)sulfanyl]aniline

Cat. No.: B1297490
CAS No.: 22865-52-7
M. Wt: 215.32 g/mol
InChI Key: AJSXOVAGVRPACZ-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that belongs to the class of anilines and thioanilines. This compound is characterized by the presence of a sulfanyl group attached to an aniline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)sulfanyl]aniline typically involves the reaction of 4-methylthiophenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The exact methods can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aniline moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-[(4-Methylphenyl)sulfonyl]aniline
  • 4-[(4-Methylphenyl)thio]aniline
  • 4-(P-tolylthio)aniline

Comparison: 4-[(4-Methylphenyl)sulfanyl]aniline is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity compared to its sulfonyl and thio analogs. The presence of the sulfanyl group allows for unique redox chemistry and potential biological activities that are not observed in the sulfonyl or thio derivatives .

Properties

IUPAC Name

4-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSXOVAGVRPACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332640
Record name 4-[(4-methylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-52-7
Record name 4-[(4-methylphenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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